molecular formula C15H10O6 B12296789 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid CAS No. 98973-45-6

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Cat. No.: B12296789
CAS No.: 98973-45-6
M. Wt: 286.24 g/mol
InChI Key: XSPSQSXYKJASKD-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is a member of the xanthone family, characterized by its unique structure which includes hydroxy groups at positions 3 and 8, a methyl group at position 6, an oxo group at position 9, and a carboxylic acid group at position 1. This compound is known for its diverse biological activities and has been isolated from various natural sources, including fungi such as Microdiplodia and Aspergillus sydowii .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydroxybenzoic acids and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can inhibit the growth of microorganisms or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
  • 3,8-Dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid methyl ester
  • 4-Hydroxyvertixanthone

Uniqueness

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual hydroxy groups and carboxylic acid functionality make it a versatile compound for various applications .

Properties

CAS No.

98973-45-6

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid

InChI

InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20)

InChI Key

XSPSQSXYKJASKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O

Origin of Product

United States

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